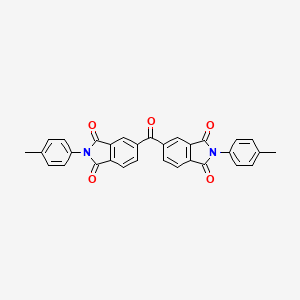

5,5'-Carbonylbis(2-P-tolylisoindoline-1,3-dione)

説明

2. 製法

合成経路と反応条件: 5,5’-カルボニルビス(2-P-トリルイソインドリン-1,3-ジオン)の合成は、通常、適切なアミン誘導体と無水フタル酸を制御された条件下で反応させることを含みます。この反応は通常、触媒の存在下、不活性雰囲気中で行われ、不要な副反応を防ぎます。

工業的生産方法: この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が関与する可能性があります。このプロセスには、再結晶またはクロマトグラフィーによる精製などの工程が含まれており、目的の生成物が得られます。

3. 化学反応の分析

反応の種類:

酸化: この化合物は、特にイソインドリン-1,3-ジオン部分で、酸化反応を起こす可能性があります。

還元: 還元反応はカルボニル基を標的にし、それらをアルコールに変換することができます。

置換: この化合物中の芳香環は、求電子置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロゲンやニトロ化剤などの試薬を酸性または塩基性条件下で使用することができます。

生成される主要な生成物:

酸化: 生成物には、カルボン酸やキノンが含まれる場合があります。

還元: 元の化合物のアルコール誘導体。

置換: 化合物のハロゲン化またはニトロ化誘導体。

4. 科学研究における用途

化学: この化合物は、有機合成におけるビルディングブロックとして使用され、特に新規材料やポリマーの開発に使用されます。

生物学: 研究では、生物活性分子としての可能性が探索されており、生物学的巨大分子との相互作用について調査が行われています。

医学: 薬物開発の前駆体としての使用など、その潜在的な治療用途に関する研究が進められています。

産業: この化合物は、その安定した構造と反応性のために、染料、顔料、その他の工業用化学品の製造に使用されています。

特性

分子式 |

C31H20N2O5 |

|---|---|

分子量 |

500.5 g/mol |

IUPAC名 |

2-(4-methylphenyl)-5-[2-(4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |

InChI |

InChI=1S/C31H20N2O5/c1-17-3-9-21(10-4-17)32-28(35)23-13-7-19(15-25(23)30(32)37)27(34)20-8-14-24-26(16-20)31(38)33(29(24)36)22-11-5-18(2)6-12-22/h3-16H,1-2H3 |

InChIキー |

JLPTWXMJLSSOEF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione moieties.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Products may include carboxylic acids or quinones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of the compound.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and polymers.

Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological macromolecules.

Medicine: There is ongoing research into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

作用機序

6. 類似化合物の比較

類似化合物:

- 5,5’-カルボニルビス(イソベンゾフラン-1,3-ジオン)

- 5,5’-カルボニルビス(2,3-ジクロロフェニル)イソインドリン-1,3-ジオン)

- 5,5’-カルボニルビス(2,4-ジメチルフェニル)イソインドリン-1,3-ジオン)

比較: これらの類似化合物と比較して、5,5’-カルボニルビス(2-P-トリルイソインドリン-1,3-ジオン)は、P-トリル基の存在により、その反応性と相互作用に影響を与える可能性があるため、ユニークです。

類似化合物との比較

- 5,5’-Carbonylbis(isobenzofuran-1,3-dione)

- 5,5’-Carbonylbis(2,3-dichlorophenyl)isoindoline-1,3-dione)

- 5,5’-Carbonylbis(2,4-dimethylphenyl)isoindoline-1,3-dione)

Comparison: Compared to these similar compounds, 5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione) is unique due to the presence of the P-tolyl group, which can influence its reactivity and interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。